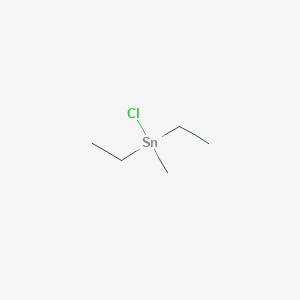
Methyldiethyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldiethyltin (MDET) is an organotin compound that has been widely used in scientific research for its unique properties. MDET is a colorless liquid that is soluble in organic solvents and has a molecular formula of C6H14Sn. This compound has been used in various fields of research, including chemistry, biology, and medicine, due to its ability to act as a catalyst and its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyldiethyltin is not fully understood. However, it is believed that Methyldiethyltin acts as a Lewis acid catalyst by accepting a pair of electrons from a nucleophile. This leads to the formation of a new bond and the release of a leaving group.
Efectos Bioquímicos Y Fisiológicos
Methyldiethyltin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyldiethyltin has antitumor and antiviral properties. Methyldiethyltin has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Methyldiethyltin has been shown to inhibit the replication of the hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyldiethyltin has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and has a high yield. However, Methyldiethyltin has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety precautions should be taken when handling Methyldiethyltin.
Direcciones Futuras
There are several future directions for the use of Methyldiethyltin in scientific research. One potential area of research is the development of new catalysts based on Methyldiethyltin. Another area of research is the investigation of Methyldiethyltin's potential therapeutic applications, including its antitumor and antiviral properties. Additionally, the use of Methyldiethyltin in the synthesis of novel organic compounds is an area of potential future research.
Métodos De Síntesis
The synthesis of Methyldiethyltin involves the reaction of diethyltin dichloride with methyl lithium in the presence of a catalyst. The reaction is carried out under controlled conditions to produce a high yield of Methyldiethyltin. The purity of the compound can be improved by distillation and recrystallization.
Aplicaciones Científicas De Investigación
Methyldiethyltin has been used in a variety of scientific research applications, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Methyldiethyltin has been used as a Lewis acid catalyst in various reactions, including the synthesis of cyclic ethers and lactones. In organic synthesis, Methyldiethyltin has been used to synthesize various organic compounds, including carboxylic acids and esters. In medicinal chemistry, Methyldiethyltin has been investigated for its potential therapeutic applications, including its antitumor and antiviral properties.
Propiedades
Número CAS |
108354-36-5 |
|---|---|
Nombre del producto |
Methyldiethyltin |
Fórmula molecular |
C5H13ClSn |
Peso molecular |
227.32 g/mol |
Nombre IUPAC |
chloro-diethyl-methylstannane |
InChI |
InChI=1S/2C2H5.CH3.ClH.Sn/c2*1-2;;;/h2*1H2,2H3;1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
MNVKYNXBVFEGPM-UHFFFAOYSA-N |
SMILES |
CC[Sn](C)(CC)Cl |
SMILES canónico |
CC[Sn](C)(CC)Cl |
Sinónimos |
MDE-tin methyldiethyltin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



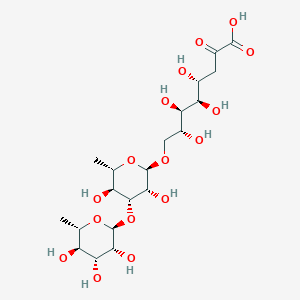
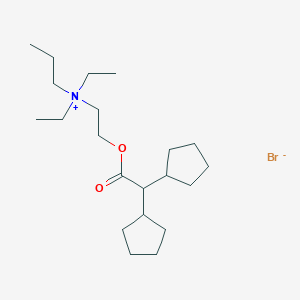
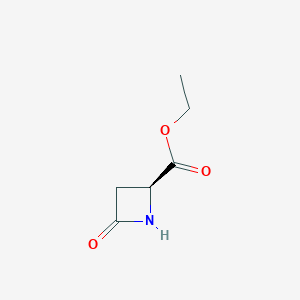
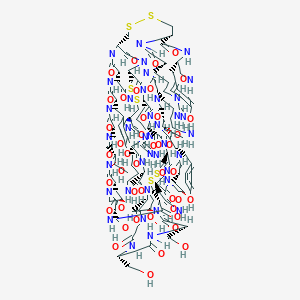
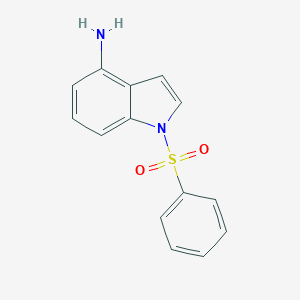
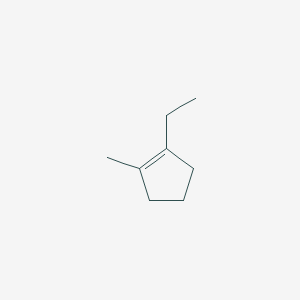
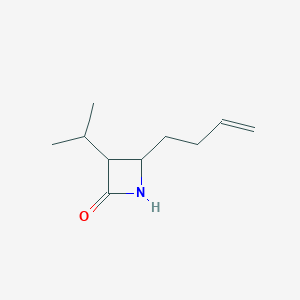
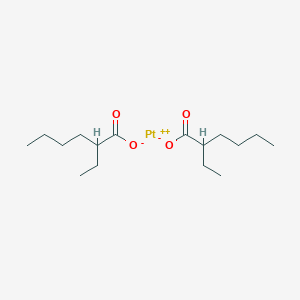
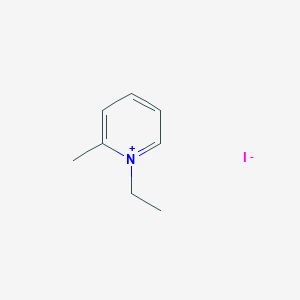
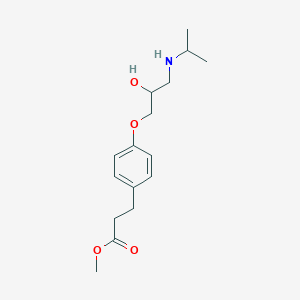
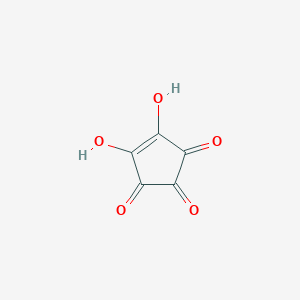
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
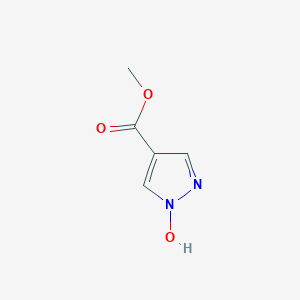
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)